REACTION_CXSMILES
|
O[C:2]1([CH:8]=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][NH:3]1.I[CH2:11][CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-:16].[K+].[K+].C(OCC)(=O)C>CN(C=O)C>[CH2:11]([O:16][C:7]1[C:2]([CH:8]=[O:9])=[N:3][CH:4]=[CH:5][CH:6]=1)[CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Name
|
2-hydroxy-pyridine-2-carbaldehyde
|
Quantity
|
0.998 g
|
Type
|
reactant
|
Smiles
|
OC1(NC=CC=C1)C=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed once with water, twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=1C(=NC=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.3 mmol | |
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |